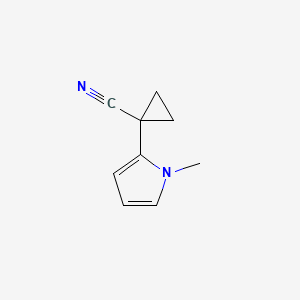
1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile, with the chemical formula C₉H₉N₂, is an intriguing compound. Its structure features a cyclopropane ring fused to a pyrrole moiety, and the nitrile group adds further complexity. This compound exhibits interesting properties due to its unique structural arrangement.
準備方法
Synthetic Routes:
Several synthetic routes exist for the preparation of 1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile:
Cyclopropanation of Pyrrole Ring: One approach involves the cyclopropanation of pyrrole using reagents like diazo compounds or carbenes. The reaction typically occurs under mild conditions.
Nitrile Addition: The nitrile group can be introduced via nucleophilic addition to an appropriate precursor. For example, reaction with cyanide ions or other nitrile sources leads to the desired compound.
Industrial Production:
While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
化学反応の分析
1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, yielding functionalized derivatives.
Reduction: Reduction of the nitrile group produces corresponding amines.
Substitution: Nucleophilic substitution reactions at the pyrrole or cyclopropane ring occur, leading to diverse products.
Common reagents include Lewis acids, bases, and transition metal catalysts. The major products depend on reaction conditions and substituents.
科学的研究の応用
1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design due to its unique structure.
Biological Studies: It may interact with specific receptors or enzymes, affecting cellular processes.
Materials Science: Its properties could contribute to novel materials or polymers.
作用機序
The compound’s mechanism of action remains an active area of research. It likely modulates biological pathways by interacting with specific proteins or receptors. Further studies are needed to elucidate its precise targets.
類似化合物との比較
While 1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile stands out due to its fused ring system, similar compounds include other cyclopropane-containing heterocycles. its specific combination of pyrrole and cyclopropane motifs sets it apart.
特性
分子式 |
C9H10N2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC名 |
1-(1-methylpyrrol-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H10N2/c1-11-6-2-3-8(11)9(7-10)4-5-9/h2-3,6H,4-5H2,1H3 |
InChIキー |
CXXOYZSURUYQEX-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C2(CC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12074837.png)


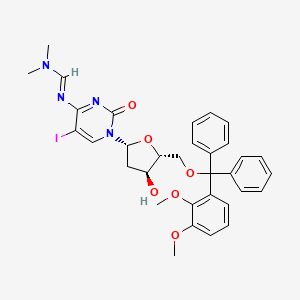

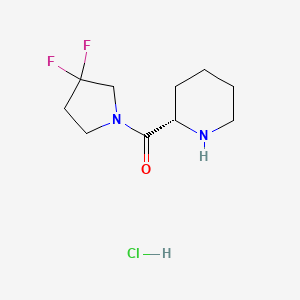

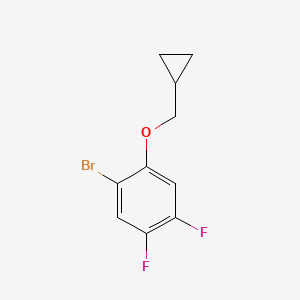

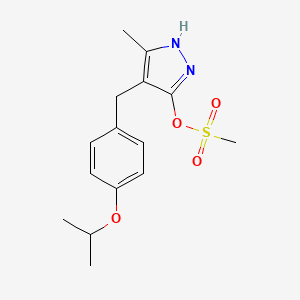

![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12074891.png)
![7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12074899.png)
